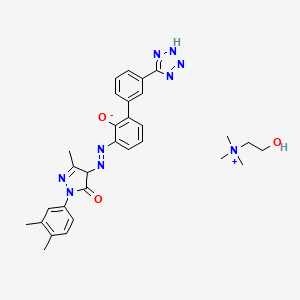

Totrombopag Choline

Description

Properties

CAS No. |

851606-62-7 |

|---|---|

Molecular Formula |

C30H35N9O3 |

Molecular Weight |

569.7 g/mol |

IUPAC Name |

2-[[2-(3,4-dimethylphenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]-6-[3-(2H-tetrazol-5-yl)phenyl]phenolate;2-hydroxyethyl(trimethyl)azanium |

InChI |

InChI=1S/C25H22N8O2.C5H14NO/c1-14-10-11-19(12-15(14)2)33-25(35)22(16(3)30-33)27-26-21-9-5-8-20(23(21)34)17-6-4-7-18(13-17)24-28-31-32-29-24;1-6(2,3)4-5-7/h4-13,30,34H,1-3H3,(H,28,29,31,32);7H,4-5H2,1-3H3/q;+1/p-1 |

InChI Key |

ISTMVSJDMQFEKL-UHFFFAOYSA-M |

Canonical SMILES |

CC1=C(C=C(C=C1)N2C(=O)C(=C(N2)C)N=NC3=CC=CC(=C3[O-])C4=CC(=CC=C4)C5=NNN=N5)C.C[N+](C)(C)CCO |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>5 years if stored properly |

solubility |

Soluble in DMSO, not soluble in water. |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

SB559448; SB 559448; SB-559448; LGD-4665; LGD4665; LGD 4665; GSK2285921; GSK-2285921; GSK 2285921; C116875; Totrombopag choline |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide on the Core Mechanism of Action of Totrombopag Choline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Totrombopag Choline (also known as SB-559448) is a small-molecule, orally bioavailable thrombopoietin receptor (TPO-R) agonist designed for the treatment of thrombocytopenia.[1][2][3] This technical guide provides a detailed overview of the core mechanism of action of this compound, focusing on its molecular interactions, downstream signaling cascades, and pharmacological effects. The document summarizes available data, outlines relevant experimental protocols, and provides visual representations of key pathways to support further research and development in the field of thrombopoiesis.

Introduction to this compound and Thrombopoietin Receptor Agonism

Thrombocytopenia, a condition characterized by a low platelet count, poses a significant risk of bleeding and is a common complication of various diseases and treatments, including chemotherapy.[2][3] The primary regulator of platelet production (thrombopoiesis) is the cytokine thrombopoietin (TPO), which binds to and activates the TPO receptor (c-Mpl) on megakaryocytes and their progenitors.

This compound is a non-peptide TPO-R agonist that mimics the biological activity of endogenous TPO. By binding to and activating the TPO receptor, it stimulates the proliferation and differentiation of megakaryocytes, leading to an increase in platelet production. This mechanism offers a targeted therapeutic approach for managing thrombocytopenia.

Core Mechanism of Action

Binding to the Thrombopoietin Receptor (c-Mpl)

This compound acts as an agonist at the human TPO receptor (c-Mpl), a member of the cytokine receptor superfamily. Unlike endogenous TPO, which binds to the extracellular domain of the receptor, small-molecule agonists like this compound are thought to bind to the transmembrane domain of the c-Mpl receptor. This interaction induces a conformational change in the receptor, leading to its dimerization and subsequent activation of intracellular signaling pathways.

| Compound | Receptor | Method | Binding Affinity (Kd) | Reference |

| Romiplostim | Human TPO-R | Bio-Layer Interferometry (BLI) | 0.12-0.13 nM | |

| rhTPO | Human TPO-R | ELISA | ~0.7 nM (Half-maximal binding) |

Downstream Signaling Pathways

Activation of the TPO receptor by this compound initiates a cascade of intracellular signaling events that are crucial for megakaryopoiesis. The primary and most well-established pathway is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway.

2.2.1. JAK-STAT Pathway

Upon receptor dimerization induced by this compound, Janus kinase 2 (JAK2), which is constitutively associated with the intracellular domain of c-Mpl, becomes activated through trans-phosphorylation. Activated JAK2 then phosphorylates tyrosine residues on the TPO receptor itself, creating docking sites for Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT5. Docked STAT5 proteins are subsequently phosphorylated by JAK2, leading to their dimerization, translocation to the nucleus, and binding to specific DNA response elements in the promoters of target genes. This results in the transcription of genes that promote megakaryocyte proliferation and differentiation.

2.2.2. Other Signaling Pathways

In addition to the JAK-STAT pathway, the activation of the TPO receptor can also trigger other signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK/ERK) and the Phosphatidylinositol 3-Kinase (PI3K)/Akt pathways. These pathways are known to play roles in cell survival, proliferation, and differentiation, and likely contribute to the overall effect of this compound on megakaryopoiesis. The precise contribution and interplay of these pathways in response to this compound require further investigation.

Pharmacological Effects

The primary pharmacological effect of this compound is the stimulation of thrombopoiesis, resulting in an increased platelet count. This is achieved through:

-

Increased Megakaryocyte Proliferation: By activating pro-proliferative signaling pathways, this compound promotes the expansion of the megakaryocyte progenitor pool.

-

Enhanced Megakaryocyte Differentiation and Maturation: The drug drives the differentiation of early megakaryocyte progenitors into mature, platelet-producing megakaryocytes.

Disclaimer: Specific in vitro and in vivo quantitative data for this compound is limited in publicly accessible literature. The following tables provide data for the related compound Hetrombopag to illustrate the typical pharmacological profile of a non-peptide TPO-R agonist.

Table 1: In Vitro Potency of Hetrombopag

| Cell Line | Assay | Endpoint | EC50 |

| 32D-MPL | Proliferation | Cell Viability | 0.4 nmol/L |

| Human CB-derived CD34+ | Proliferation | Cell Viability | 2.3 nmol/L |

Table 2: Clinical Efficacy of Hetrombopag in Immune Thrombocytopenia (ITP) - Phase III Trial

| Treatment Group | Dose | Response Rate (Platelet count ≥50 × 10⁹/L at 8 weeks) | Odds Ratio (vs. Placebo) |

| Hetrombopag | 2.5 mg/day | 58.9% | 25.97 |

| Hetrombopag | 5 mg/day | 64.3% | 32.81 |

| Placebo | - | 5.9% | - |

Experimental Protocols

This section provides generalized protocols for key experiments used to characterize the mechanism of action of TPO receptor agonists like this compound.

TPO Receptor Binding Assay

A competitive binding assay can be used to determine the binding affinity of this compound to the TPO receptor.

Protocol Outline:

-

Preparation of Cell Membranes: Isolate cell membranes from a cell line overexpressing the human TPO receptor (e.g., HEK293-TPO-R).

-

Radioligand Binding: Incubate the cell membranes with a constant concentration of a radiolabeled TPO-R ligand (e.g., ¹²⁵I-TPO) and varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand using a filtration method.

-

Quantification: Measure the radioactivity of the bound fraction using a gamma counter.

-

Data Analysis: Plot the percentage of specific binding against the concentration of this compound to determine the IC50, from which the Ki (an indicator of binding affinity) can be calculated.

In Vitro Megakaryocyte Differentiation Assay

This assay assesses the ability of this compound to induce the differentiation of hematopoietic stem and progenitor cells into mature megakaryocytes.

Protocol Outline:

-

Cell Culture: Culture human CD34+ hematopoietic progenitor cells in a suitable medium supplemented with varying concentrations of this compound.

-

Incubation: Incubate the cells for a period of 10-14 days to allow for differentiation.

-

Flow Cytometry Analysis: Harvest the cells and stain them with fluorescently labeled antibodies against megakaryocyte-specific surface markers (e.g., CD41a, CD42b).

-

Data Acquisition and Analysis: Analyze the stained cells using a flow cytometer to quantify the percentage of mature megakaryocytes.

Western Blot for JAK-STAT Pathway Activation

This method is used to detect the phosphorylation and activation of key signaling proteins in the JAK-STAT pathway in response to this compound.

Protocol Outline:

-

Cell Stimulation: Treat a TPO-R expressing cell line (e.g., HEL cells) with this compound for various time points.

-

Cell Lysis: Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of the lysates.

-

SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated forms of JAK2 and STAT5, as well as antibodies for the total proteins as loading controls.

-

Detection: Use a secondary antibody conjugated to an enzyme (e.g., HRP) and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the level of protein phosphorylation.

Conclusion

This compound is a thrombopoietin receptor agonist that effectively stimulates the JAK-STAT signaling pathway, leading to the proliferation and differentiation of megakaryocytes and a subsequent increase in platelet production. While specific quantitative data for this compound remains limited in the public domain, its mechanism of action is consistent with other well-characterized TPO-R agonists. The experimental protocols and signaling pathway diagrams provided in this guide offer a framework for the continued investigation and development of this compound and other novel agents for the treatment of thrombocytopenia. Further research is warranted to fully elucidate the detailed pharmacological profile of this compound.

References

Totrombopag Choline: A Technical Guide to its TpoR Agonist Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Totrombopag choline, also identified by its investigational code SB-559448, is a small-molecule, orally bioavailable thrombopoietin receptor (TpoR) agonist. As a nonpeptide mimetic of thrombopoietin (TPO), it stimulates the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, offering a promising therapeutic approach for the treatment of thrombocytopenia. This document provides a comprehensive technical overview of the TpoR agonist activity of this compound, including its mechanism of action, quantitative in vitro activity, and detailed experimental protocols for its characterization.

Mechanism of Action

This compound exerts its biological effects by binding to and activating the thrombopoietin receptor (TpoR), also known as c-Mpl. This interaction initiates a cascade of intracellular signaling events that mimic the physiological actions of endogenous TPO. The primary signaling pathway activated by this compound is the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway.

Upon binding of this compound to the TpoR, a conformational change in the receptor induces the activation of the associated Janus kinase 2 (JAK2). Activated JAK2 then phosphorylates specific tyrosine residues on the intracellular domain of the TpoR. These phosphorylated sites serve as docking stations for Signal Transducer and Activator of Transcription 5 (STAT5) proteins. Recruited STAT5 is subsequently phosphorylated by JAK2, leading to its dimerization and translocation into the nucleus. In the nucleus, STAT5 dimers bind to specific DNA response elements in the promoter regions of target genes, thereby modulating their transcription to promote megakaryocyte proliferation and differentiation.

In addition to the canonical JAK/STAT pathway, evidence for related TpoR agonists suggests the potential involvement of other signaling cascades, such as the mitogen-activated protein kinase (MAPK/ERK) and the phosphatidylinositol 3-kinase (PI3K)/Akt pathways, which are also known to play roles in cell survival and proliferation.

Signaling Pathway

An In-Depth Technical Guide to the JAK2-STAT5 Signaling Pathway and the Role of Totrombopag Choline

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase 2 (JAK2) and Signal Transducer and Activator of Transcription 5 (STAT5) signaling pathway is a critical intracellular cascade involved in the regulation of hematopoiesis, particularly in the proliferation and differentiation of hematopoietic stem cells. Dysregulation of this pathway is implicated in various hematological disorders, including myeloproliferative neoplasms and thrombocytopenia. This technical guide provides a comprehensive overview of the JAK2-STAT5 signaling pathway and the mechanism of action of Totrombopag Choline, a small molecule thrombopoietin receptor (TpoR) agonist designed to modulate this pathway for therapeutic benefit.

The JAK2-STAT5 Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines, such as thrombopoietin (TPO), to their cognate receptors on the cell surface. In the context of megakaryopoiesis, TPO binds to the TpoR (also known as c-Mpl), leading to a conformational change in the receptor and the subsequent activation of receptor-associated JAK2.

Activated JAK2 autophosphorylates itself and phosphorylates specific tyrosine residues on the intracellular domain of the TpoR. These phosphorylated tyrosine residues serve as docking sites for STAT5 proteins, which are recruited to the receptor complex. Once docked, STAT5 is phosphorylated by JAK2 on a critical tyrosine residue. This phosphorylation event causes STAT5 monomers to dimerize and translocate from the cytoplasm to the nucleus. In the nucleus, the STAT5 dimer binds to specific DNA sequences in the promoter regions of target genes, thereby regulating their transcription. The target genes of STAT5 are involved in cell survival, proliferation, and differentiation of megakaryocytes, the precursor cells of platelets.[1][2]

Key Steps in the Canonical JAK2-STAT5 Pathway:

-

Ligand Binding: TPO binds to the TpoR.

-

Receptor Dimerization and JAK2 Activation: Ligand binding induces receptor dimerization and the activation of JAK2 through trans-phosphorylation.

-

STAT5 Recruitment and Phosphorylation: Activated JAK2 phosphorylates tyrosine residues on the TpoR, creating docking sites for STAT5. Recruited STAT5 is then phosphorylated by JAK2.

-

STAT5 Dimerization and Nuclear Translocation: Phosphorylated STAT5 forms homodimers, which then translocate into the nucleus.

-

Gene Transcription: In the nucleus, STAT5 dimers bind to specific DNA response elements to regulate the transcription of genes essential for megakaryopoiesis.

This compound: A Thrombopoietin Receptor Agonist

This compound (also known by its research code SB-559448) is an orally bioavailable, small-molecule, non-peptide TpoR agonist.[3][4] It mimics the action of endogenous TPO by binding to and activating the TpoR, thereby stimulating the downstream JAK2-STAT5 signaling pathway.[3] This activation leads to the proliferation and differentiation of megakaryocytes, ultimately resulting in increased platelet production. This compound is investigated for the treatment of thrombocytopenia.

Mechanism of Action of this compound

Unlike endogenous TPO, which binds to the extracellular domain of the TpoR, small-molecule agonists like this compound are thought to interact with the transmembrane domain of the receptor. This interaction induces a conformational change that activates the receptor and initiates the downstream signaling cascade, including the phosphorylation of JAK2 and STAT5.

Quantitative Data

While specific quantitative data for this compound's direct effect on the JAK2-STAT5 pathway is limited in publicly available literature, data from similar TpoR agonists, such as Eltrombopag, provide valuable insights into the expected potency and cellular effects.

| Compound | Assay | Cell Line | Parameter | Value | Reference |

| Eltrombopag | STAT-activated IRF-1 promoter luciferase reporter assay | BAF3/hTpoR | EC50 | 0.27 µM | |

| Eltrombopag | Cell Proliferation (BrdU assay) | BAF3/hTpoR | EC50 | 0.03 µM | |

| Eltrombopag | Megakaryocyte Differentiation (CD41+ cells) | Human bone marrow CD34+ cells | EC50 | 0.1 µM | |

| Eltrombopag | STAT5 Phosphorylation | N2C-Tpo cells | Effective Concentration | 30 µM |

This table summarizes the bioactivity of Eltrombopag, a compound with a similar mechanism of action to this compound.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of TpoR agonists like this compound on the JAK2-STAT5 signaling pathway.

Protocol 1: Cell-Based Proliferation Assay

This assay measures the ability of a compound to stimulate the proliferation of a TpoR-dependent cell line.

Materials:

-

TpoR-expressing cell line (e.g., Ba/F3-hTpoR)

-

Cell culture medium (e.g., RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS)

-

This compound

-

Recombinant human TPO (positive control)

-

Cell proliferation reagent (e.g., WST-1 or MTS)

-

96-well microplates

-

Incubator (37°C, 5% CO2)

-

Microplate reader

Procedure:

-

Cell Preparation: Culture the TpoR-expressing cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend them in a low-serum medium (e.g., 1% FBS).

-

Compound Dilution: Prepare a serial dilution of this compound and the TPO positive control in the assay medium.

-

Assay Setup: Seed the cells into a 96-well plate at a predetermined density. Add the different concentrations of this compound, TPO, and a vehicle control to the respective wells.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

Measurement: Add the cell proliferation reagent to each well and incubate for an additional 2-4 hours. Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Plot the absorbance values against the compound concentrations and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

Protocol 2: Western Blot Analysis of JAK2 and STAT5 Phosphorylation

This method is used to detect the phosphorylation status of JAK2 and STAT5 upon treatment with this compound.

Materials:

-

TpoR-expressing cell line (e.g., HEL or UT-7/TPO)

-

This compound

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

PVDF membranes

-

Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)

-

Primary antibodies: anti-phospho-JAK2 (Tyr1007/1008), anti-JAK2, anti-phospho-STAT5 (Tyr694), anti-STAT5

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment: Culture the cells and starve them of growth factors for several hours. Treat the cells with various concentrations of this compound for different time points (e.g., 15, 30, 60 minutes).

-

Cell Lysis: After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay.

-

SDS-PAGE and Transfer: Normalize the protein amounts for each sample, mix with Laemmli buffer, and separate the proteins by SDS-PAGE. Transfer the separated proteins to a PVDF membrane.

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (e.g., anti-phospho-STAT5) overnight at 4°C.

-

Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

-

-

Stripping and Re-probing: To assess total protein levels, the membrane can be stripped and re-probed with antibodies against total JAK2 or STAT5.

Mandatory Visualizations

Signaling Pathway Diagram

Caption: The JAK2-STAT5 signaling pathway activated by this compound.

Experimental Workflow Diagram

Caption: A typical experimental workflow for evaluating this compound.

Logical Relationship Diagram

Caption: The logical framework for the investigation of this compound.

References

- 1. Thrombopoietin induces tyrosine phosphorylation of Stat3 and Stat5 in human blood platelets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Thrombopoietin (TPO) induces tyrosine phosphorylation and activation of STAT5 and STAT3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. go.drugbank.com [go.drugbank.com]

The Discovery and Synthesis of Totrombopag Choline: A Thrombopoietin Receptor Agonist

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Totrombopag choline, a choline salt of the active moiety Totrombopag (also known as Eltrombopag), is a second-generation, orally bioavailable, small-molecule thrombopoietin (TPO) receptor agonist. It was developed to address the limitations of first-generation thrombopoietic growth factors, offering a non-peptide alternative for the treatment of thrombocytopenia. This technical guide provides a comprehensive overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound. Detailed experimental protocols for its synthesis and relevant biological assays are provided, along with a summary of its preclinical and clinical data.

Introduction

Thrombocytopenia, a condition characterized by a low platelet count, is a significant clinical problem that can lead to an increased risk of bleeding. It can be caused by a variety of factors, including autoimmune disorders such as immune thrombocytopenia (ITP), chemotherapy, and chronic liver disease. The primary physiological regulator of platelet production is thrombopoietin (TPO), a hematopoietic growth factor that binds to the c-Mpl receptor on megakaryocytes and their precursors, stimulating their proliferation and differentiation.

The development of recombinant human TPO (rhTPO) and pegylated recombinant human megakaryocyte growth and development factor (PEG-rHuMGDF) provided therapeutic options but was hampered by the development of neutralizing antibodies against endogenous TPO. This led to the search for small-molecule, non-peptide TPO receptor agonists that could mimic the action of TPO without inducing an immune response. Totrombopag (Eltrombopag) emerged from these efforts as a potent and orally active agent.[1] This guide focuses on the choline salt of Totrombopag, providing detailed technical information for researchers and drug development professionals.

Discovery and Mechanism of Action

Discovery

Totrombopag was discovered through a high-throughput screening campaign aimed at identifying small molecules that could activate the TPO receptor (c-Mpl). The screening efforts focused on non-peptide compounds to avoid the immunogenicity issues associated with recombinant protein therapies. The initial lead compounds were optimized through medicinal chemistry efforts to improve potency, selectivity, and pharmacokinetic properties, leading to the identification of Totrombopag (SB-497115).[2]

Mechanism of Action

This compound acts as a TPO receptor agonist, but it binds to a transmembrane site of the c-Mpl receptor, distinct from the binding site of endogenous TPO.[3] This non-competitive binding allows for an additive effect with endogenous TPO in stimulating megakaryopoiesis.[4] Upon binding, Totrombopag induces a conformational change in the c-Mpl receptor, leading to its dimerization and the activation of intracellular signaling pathways.

The primary signaling cascade activated by Totrombopag is the Janus kinase (JAK)-Signal Transducer and Activator of Transcription (STAT) pathway.[5] Specifically, receptor activation leads to the phosphorylation and activation of JAK2, which in turn phosphorylates tyrosine residues on the intracellular domain of the c-Mpl receptor. These phosphorylated sites serve as docking sites for STAT proteins, primarily STAT5. Once recruited, STAT5 is also phosphorylated by JAK2, leading to its dimerization, translocation to the nucleus, and subsequent activation of target genes involved in the proliferation and differentiation of megakaryocytes.

Signaling Pathway of this compound

References

- 1. Eltrombopag choline | C30H35N5O5 | CID 157010649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [drugfuture.com]

- 3. Preclinical Activity of Eltrombopag (SB-497115), an Oral, Nonpeptide Thrombopoietin Receptor Agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. researchgate.net [researchgate.net]

Totrombopag Choline: An In-Depth Technical Guide for Megakaryocyte Biology Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Totrombopag choline, a choline salt of totrombopag (also known as eltrombopag), is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist.[1][2] It is a critical tool for researchers studying megakaryopoiesis, the complex process of megakaryocyte development and platelet production. Unlike recombinant TPO, which interacts with the extracellular domain of the c-Mpl receptor, this compound binds to the transmembrane domain of the receptor, initiating a signaling cascade that promotes the proliferation and differentiation of megakaryocyte progenitors.[3][4][5] This guide provides a comprehensive overview of this compound's mechanism of action, detailed experimental protocols for its use in megakaryocyte research, and a summary of key quantitative data.

Mechanism of Action

This compound acts as a potent agonist of the thrombopoietin receptor (c-Mpl), also known as TpoR. Upon binding, it activates intracellular signaling pathways that are crucial for the regulation of megakaryocyte growth and differentiation. The primary signaling cascades initiated by this compound include:

-

JAK/STAT Pathway: Activation of Janus kinase 2 (JAK2) leads to the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, particularly STAT3 and STAT5. These activated STATs translocate to the nucleus and regulate the transcription of genes involved in cell proliferation and differentiation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK)/extracellular signal-regulated kinase (ERK) pathway is also stimulated by this compound. This pathway plays a significant role in megakaryocytic differentiation and maturation.

-

PI3K/Akt Pathway: The phosphatidylinositol 3-kinase (PI3K)/protein kinase B (Akt) pathway is another key signaling route activated by this compound. This pathway is essential for promoting cell survival, growth, and differentiation of megakaryocytes.

The balanced activation of these pathways by this compound leads to the expansion of megakaryocyte progenitors and their subsequent maturation into platelet-producing megakaryocytes.

Quantitative Data on this compound's Effects on Megakaryopoiesis

The following tables summarize quantitative data from in vitro studies on the effects of totrombopag (eltrombopag) on human megakaryocyte development.

Table 1: Dose-Dependent Effect of Eltrombopag on In Vitro Megakaryocyte Differentiation

| Eltrombopag Concentration (ng/mL) | Effect on Megakaryocyte Differentiation from Human Cord Blood-Derived HSCs | Reference |

| 50 - 100 | Failed to promote megakaryocyte differentiation. | |

| 200 | Efficiently induced megakaryocyte maturation. | |

| 500 | Resulted in a significant 2-fold increase in megakaryocyte output compared to 200 ng/mL. | |

| 2000 | Prompted a significant 3-fold increase in megakaryocyte output compared to 200 ng/mL. |

HSCs: Hematopoietic Stem Cells

Table 2: Effect of Eltrombopag on Proplatelet Formation

| Eltrombopag Concentration (ng/mL) | Effect on Proplatelet Formation | Reference |

| 50 - 100 | No proplatelet formation observed. | |

| 200 - 2000 | Normal architecture of proplatelet-forming megakaryocytes observed. | |

| 500 - 2000 | 4-fold increase in proplatelet formation compared to 10 ng/mL TPO. |

Table 3: Comparison of Eltrombopag and rhTPO on Megakaryocyte Colony Formation

| Compound | Concentration | Effect on CFU-Mk from Human CD34+ Cells | Reference |

| Eltrombopag | 1 - 10 µM | Significant increase in megakaryocyte colonies, equivalent to 50 ng/mL rhTPO. | |

| rhTPO | 50 ng/mL | Standard positive control for megakaryocyte colony formation. |

CFU-Mk: Colony-Forming Unit-Megakaryocyte; rhTPO: recombinant human Thrombopoietin

Experimental Protocols

In Vitro Megakaryocyte Differentiation from Human CD34+ Cells

This protocol describes the differentiation of human hematopoietic stem cells into mature megakaryocytes using this compound.

Materials:

-

Cryopreserved human CD34+ cells (from cord blood or bone marrow)

-

StemSpan™ SFEM II medium

-

Recombinant human cytokines (e.g., IL-6, IL-11)

-

This compound (Eltrombopag)

-

Cell culture plates (low-attachment)

-

Incubator (37°C, 5% CO2)

Procedure:

-

Thaw cryopreserved CD34+ cells according to the supplier's instructions.

-

Culture the cells in StemSpan™ SFEM II medium supplemented with IL-6 (10 ng/mL) and IL-11 (10 ng/mL).

-

Add this compound to the culture medium at desired concentrations (e.g., 200, 500, or 2000 ng/mL). A positive control with recombinant human TPO (10 ng/mL) should be included.

-

Incubate the cells at 37°C in a 5% CO2 fully humidified atmosphere for 13 days.

-

Monitor the cultures for the appearance of large, mature megakaryocytes.

-

At the end of the culture period, harvest the cells for downstream analysis such as flow cytometry or western blotting.

Flow Cytometry Analysis of Megakaryocyte Differentiation and Ploidy

This protocol allows for the characterization of differentiated megakaryocytes based on surface marker expression and DNA content.

Materials:

-

Differentiated megakaryocyte culture

-

Phosphate-buffered saline (PBS)

-

Fixation buffer (e.g., 70% ethanol)

-

Permeabilization buffer

-

Fluorochrome-conjugated antibodies against megakaryocyte markers (e.g., anti-CD41-APC, anti-CD61-FITC, anti-CD42b-PE)

-

DNA stain (e.g., Propidium Iodide or DAPI)

-

Flow cytometer

Procedure:

-

Cell Staining:

-

Harvest cells from the differentiation culture and wash with PBS.

-

For surface marker staining, incubate the cells with fluorochrome-conjugated antibodies against CD41, CD61, and CD42b for 30 minutes at room temperature in the dark.

-

Wash the cells to remove unbound antibodies.

-

-

Ploidy Analysis:

-

Fix the cells with ice-cold 70% ethanol overnight at -20°C.

-

Wash the fixed cells and resuspend in PBS containing RNase A and the DNA stain (e.g., Propidium Iodide).

-

Incubate for 30 minutes at room temperature in the dark.

-

-

Data Acquisition and Analysis:

-

Acquire the stained cells on a flow cytometer.

-

Gate on the megakaryocyte population based on forward and side scatter properties and positive staining for CD41 and CD61.

-

Analyze the ploidy of the gated megakaryocyte population based on the DNA stain fluorescence intensity.

-

Western Blot Analysis of TPO Receptor Signaling Pathways

This protocol is used to detect the phosphorylation of key signaling proteins downstream of the TPO receptor.

Materials:

-

Differentiated megakaryocyte culture

-

This compound

-

Ice-cold PBS

-

Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels

-

Transfer apparatus and membranes (e.g., PVDF)

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies against phosphorylated and total STAT5, AKT, and ERK1/2.

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Stimulation and Lysis:

-

Starve the differentiated megakaryocytes of cytokines for a few hours.

-

Stimulate the cells with this compound (e.g., 2000 ng/mL) for various time points (e.g., 5, 20, 60 minutes).

-

Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

-

Protein Quantification and Sample Preparation:

-

Determine the protein concentration of the lysates.

-

Normalize the protein concentrations and prepare samples for SDS-PAGE by adding Laemmli buffer and boiling.

-

-

Electrophoresis and Transfer:

-

Separate the proteins by SDS-PAGE.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunoblotting:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phospho-STAT5, phospho-AKT, phospho-ERK1/2, and their total protein counterparts overnight at 4°C.

-

Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

-

Detect the signal using a chemiluminescent substrate and an imaging system.

-

Visualizations

Signaling Pathways

Caption: this compound signaling pathways in megakaryocytes.

Experimental Workflow: In Vitro Megakaryocyte Differentiation

Caption: Workflow for in vitro differentiation and analysis of megakaryocytes.

References

- 1. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - JP [thermofisher.com]

- 2. kindai.repo.nii.ac.jp [kindai.repo.nii.ac.jp]

- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Eltrombopag, a potent stimulator of megakaryopoiesis | Haematologica [haematologica.org]

- 5. researchgate.net [researchgate.net]

In Vitro Effects of Totrombopag Choline on Megakaryopoiesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Totrombopag Choline, a synonym for Eltrombopag Choline, is a small-molecule, non-peptide thrombopoietin (TPO) receptor agonist. It is designed to stimulate the proliferation and differentiation of megakaryocytes, the precursor cells to platelets, making it a critical area of study for therapies targeting thrombocytopenia. This technical guide provides an in-depth overview of the in vitro effects of this compound on megakaryopoiesis, presenting quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and experimental workflows.

Mechanism of Action

This compound acts as a TPO mimetic by binding to the transmembrane domain of the c-Mpl receptor (TPO-R) on the surface of hematopoietic stem cells and megakaryocyte progenitors.[1] This binding event initiates a cascade of intracellular signaling pathways, primarily the Janus kinase/signal transducers and activators of transcription (JAK/STAT) pathway, as well as the phosphatidylinositol-3-kinase/protein kinase B (PI3K/AKT) and mitogen-activated protein kinase/extracellular signal-regulated kinase (MAPK/ERK) pathways.[1][2] The activation of these pathways promotes the survival, proliferation, and differentiation of megakaryocytes, ultimately leading to increased platelet production.[2][3]

Quantitative Data on In Vitro Megakaryopoiesis

The following tables summarize the dose-dependent effects of this compound on various aspects of in vitro megakaryopoiesis, primarily based on studies using human cord blood-derived CD34+ hematopoietic stem cells.

Table 1: Effect of this compound on Megakaryocyte Differentiation and Output

| This compound Concentration (ng/mL) | Percentage of CD61+/CD42b+ Cells (Day 13) | Megakaryocyte Output (Fold Increase vs. Control) |

| 0 (Control - rHuTPO 10 ng/mL) | ~40% | 1.0 |

| 200 | ~40% | Not significantly different from control |

| 500 | ~40% | ~2.0 |

| 2000 | ~40% | ~3.0 |

Data synthesized from Di Buduo et al., Haematologica, 2016.

Table 2: Effect of this compound on Proplatelet Formation

| This compound Concentration (ng/mL) | Proplatelet-Forming Megakaryocytes (Fold Increase vs. Control) |

| 0 (Control - rHuTPO 10 ng/mL) | 1.0 |

| 200 | ~1.0 |

| 500 | ~2.0 |

| 2000 | ~4.0 |

Data synthesized from Di Buduo et al., Haematologica, 2016.

Signaling Pathway

The binding of this compound to the c-Mpl receptor triggers a phosphorylation cascade that is crucial for megakaryopoiesis.

Caption: this compound Signaling Pathway in Megakaryopoiesis.

Experimental Protocols

Isolation and Culture of Human CD34+ Cells for Megakaryocyte Differentiation

This protocol describes the isolation of CD34+ hematopoietic stem and progenitor cells from human umbilical cord blood and their subsequent culture to generate megakaryocytes.

Materials:

-

Human umbilical cord blood

-

Phosphate-buffered saline (PBS)

-

Ficoll-Paque PLUS

-

CD34 MicroBead Kit (Human)

-

MACS Separation Columns and Magnet

-

StemSpan™ SFEM II medium

-

Recombinant human thrombopoietin (rHuTPO)

-

This compound

Procedure:

-

Mononuclear Cell Isolation: Dilute cord blood 1:1 with PBS. Carefully layer the diluted blood over Ficoll-Paque PLUS in a centrifuge tube. Centrifuge at 400 x g for 30 minutes at room temperature with the brake off.

-

CD34+ Cell Isolation: Aspirate the mononuclear cell layer (buffy coat) and wash with PBS. Isolate CD34+ cells using the CD34 MicroBead Kit according to the manufacturer's instructions.

-

Cell Culture: Resuspend the purified CD34+ cells in StemSpan™ SFEM II medium supplemented with 50 ng/mL rHuTPO (as a control) or varying concentrations of this compound (e.g., 200, 500, 2000 ng/mL).

-

Incubation: Culture the cells at 37°C in a humidified atmosphere with 5% CO2 for up to 14 days. Monitor the cultures for cell proliferation and morphology.

Flow Cytometry Analysis of Megakaryocyte Differentiation and Ploidy

This protocol details the analysis of megakaryocyte-specific surface markers and DNA content (ploidy).

Materials:

-

Cultured megakaryocytes

-

Flow cytometry staining buffer (PBS with 2% FBS)

-

FITC-conjugated anti-human CD41a antibody

-

PE-conjugated anti-human CD42b antibody

-

Propidium Iodide (PI) staining solution with RNase A

-

Flow cytometer

Procedure:

-

Cell Surface Staining: Harvest cultured cells and wash with flow cytometry staining buffer. Resuspend approximately 1 x 10^5 cells in 100 µL of buffer. Add anti-CD41a and anti-CD42b antibodies at pre-titrated optimal concentrations. Incubate for 30 minutes at 4°C in the dark.

-

Ploidy Analysis: Wash the stained cells and resuspend in 0.5 mL of PI staining solution. Incubate for 30 minutes at room temperature in the dark.

-

Data Acquisition: Analyze the cells on a flow cytometer. Gate on the CD41a+ population to analyze ploidy distribution.

Immunofluorescence Analysis of Proplatelet Formation

This protocol is for visualizing and quantifying proplatelet formation by mature megakaryocytes.

Materials:

-

Fibrinogen-coated coverslips

-

Cultured megakaryocytes

-

4% Paraformaldehyde (PFA)

-

Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

-

Blocking buffer (e.g., 5% BSA in PBS)

-

Anti-β1-tubulin primary antibody

-

Alexa Fluor 488-conjugated secondary antibody

-

DAPI

-

Fluorescence microscope

Procedure:

-

Cell Seeding: Seed mature megakaryocytes onto fibrinogen-coated coverslips and incubate for 4-6 hours to allow for proplatelet formation.

-

Fixation and Permeabilization: Gently wash the coverslips with PBS and fix the cells with 4% PFA for 15 minutes. Permeabilize with 0.1% Triton X-100 for 10 minutes.

-

Staining: Block non-specific binding with blocking buffer for 1 hour. Incubate with the primary anti-β1-tubulin antibody overnight at 4°C. Wash and incubate with the fluorescently labeled secondary antibody for 1 hour at room temperature. Counterstain nuclei with DAPI.

-

Imaging: Mount the coverslips and visualize using a fluorescence microscope. Count the number of megakaryocytes extending proplatelets.

Western Blot Analysis of Signaling Pathway Activation

This protocol is for detecting the phosphorylation status of key signaling proteins in response to this compound.

Materials:

-

Cultured megakaryocytes

-

Lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-pSTAT5, anti-STAT5, anti-pAKT, anti-AKT)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Lysis: Treat megakaryocytes with this compound for the desired time, then lyse the cells in ice-cold lysis buffer.

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

-

Electrophoresis and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane for 1 hour. Incubate with the primary antibody overnight at 4°C. Wash and incubate with the HRP-conjugated secondary antibody for 1 hour.

-

Detection: Detect the signal using a chemiluminescent substrate and an imaging system.

Experimental Workflow Visualization

Caption: A Representative Experimental Workflow.

Conclusion

This technical guide provides a comprehensive overview of the in vitro effects of this compound on megakaryopoiesis. The presented quantitative data, detailed experimental protocols, and visual diagrams of the signaling pathway and experimental workflow offer a valuable resource for researchers and professionals in the field of hematology and drug development. The dose-dependent increase in megakaryocyte output and proplatelet formation underscores the potential of this compound as a therapeutic agent for thrombocytopenia. The provided methodologies can serve as a foundation for further investigation into the nuanced mechanisms of TPO receptor agonists and the development of novel therapies.

References

- 1. Eltrombopag, a potent stimulator of megakaryopoiesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Revealing eltrombopag’s promotion of human megakaryopoiesis through AKT/ERK-dependent pathway activation | Haematologica [haematologica.org]

The Role of Eltrombopag Choline in Platelet Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Eltrombopag, a non-peptide thrombopoietin (TPO) receptor agonist, represents a significant advancement in the management of thrombocytopenia. Administered orally as eltrombopag olamine, it effectively stimulates the production of platelets, offering a valuable therapeutic option for various hematological conditions characterized by low platelet counts. This technical guide provides an in-depth overview of the core mechanisms of eltrombopag, supported by quantitative data from key clinical and preclinical studies, detailed experimental protocols, and visualizations of the underlying signaling pathways and experimental workflows.

Mechanism of Action

Eltrombopag functions by binding to the transmembrane domain of the thrombopoietin receptor (TPO-R), also known as c-Mpl, which is expressed on the surface of megakaryocytes and their progenitor cells.[1] This interaction initiates a cascade of intracellular signaling events that mimic the effects of endogenous thrombopoietin, the primary regulator of megakaryopoiesis and platelet production.[2] The activation of the TPO-R by eltrombopag leads to the stimulation of several key signaling pathways, including:

-

JAK/STAT Pathway: The binding of eltrombopag to the TPO-R induces the activation of Janus kinase 2 (JAK2), which in turn phosphorylates and activates Signal Transducer and Activator of Transcription (STAT) proteins, primarily STAT3 and STAT5.[1][2] Activated STATs then translocate to the nucleus and regulate the transcription of genes involved in the proliferation and differentiation of megakaryocytic progenitors.[1]

-

PI3K/Akt Pathway: Eltrombopag has been shown to induce the phosphorylation and activation of Akt (also known as protein kinase B) via the phosphoinositide 3-kinase (PI3K) pathway. This pathway is crucial for cell survival, growth, and proliferation.

-

MAPK/ERK Pathway: The mitogen-activated protein kinase (MAPK) pathway, specifically the extracellular signal-regulated kinase (ERK) 1/2 cascade, is also activated by eltrombopag. The balanced activation of both the Akt and ERK pathways is believed to be critical for the terminal differentiation of megakaryocytes and subsequent proplatelet formation.

Quantitative Data from Platelet Production Studies

The efficacy of eltrombopag in stimulating platelet production has been demonstrated in numerous clinical trials across various patient populations. Below are summaries of key quantitative data from these studies.

Clinical Studies in Immune Thrombocytopenia (ITP)

Table 1: Efficacy of Eltrombopag in Pediatric Patients with Newly Diagnosed ITP (PINES Trial)

| Outcome | Eltrombopag (n=78) | Standard of Care (n=40) | p-value |

| Sustained Platelet Response (≥3 of 4 platelet counts >50 x10⁹/L during weeks 6-12 without rescue) | 65% | 35% | 0.002 |

| Need for Rescue Therapy | 19% | 46% | 0.002 |

Table 2: Long-Term Efficacy of Eltrombopag in Adults with Chronic ITP (EXTEND Study)

| Outcome | Result (N=302) |

| Median duration of eltrombopag treatment | 2.37 years (range: 2 days to 8.76 years) |

| Patients achieving a platelet count ≥50 x 10⁹/L at least once | 85.8% |

| Patients achieving a continuous response for ≥25 weeks | 52% |

| Median platelet count | Increased to ≥50 x 10⁹/L by week 2 and sustained |

| Patients receiving concomitant ITP medication who discontinued one or more | 34% |

| Reduction in bleeding symptoms (WHO Grades 1-4) from baseline to 1 year | From 57% to 16% |

Studies in Aplastic Anemia

Table 3: Efficacy of Eltrombopag in Combination with Immunosuppressive Therapy for Severe Aplastic Anemia

| Outcome at 6 Months | Eltrombopag + IST | IST Alone | Odds Ratio (95% CI) | p-value |

| Complete Response (CR) | - | - | 2.20 (1.54–3.12) | <0.0001 |

| Overall Response (OR) | - | - | 3.66 (2.39–5.61) | <0.00001 |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below are protocols for key experiments used to study the effects of eltrombopag on platelet production.

In Vitro Megakaryocyte Differentiation from Human Hematopoietic Stem Cells

This protocol describes the differentiation of human cord blood-derived CD34+ hematopoietic stem cells (HSCs) into mature megakaryocytes in the presence of eltrombopag.

1. Cell Culture:

-

Isolate CD34+ HSCs from human umbilical cord blood using standard immunomagnetic selection methods.

-

Culture the cells in a serum-free medium supplemented with appropriate cytokines to support megakaryocytic differentiation.

-

Add eltrombopag to the culture medium at various concentrations (e.g., 200, 500, and 2000 ng/mL) or recombinant human TPO (rHuTPO) as a positive control (e.g., 10 ng/mL).

-

Incubate the cells for 13 days at 37°C in a humidified atmosphere with 5% CO₂.

2. Analysis of Megakaryocyte Differentiation:

-

Flow Cytometry:

- Harvest the cells at day 13 and stain with fluorescently labeled antibodies against megakaryocyte-specific surface markers, such as CD41a and CD42b.

- Analyze the percentage of double-positive cells using a flow cytometer to quantify megakaryocyte differentiation.

- For ploidy analysis, fix the cells with ethanol and stain with propidium iodide (PI) along with a CD41a antibody to assess the DNA content of the megakaryocyte population.

-

Immunofluorescence Microscopy:

- Cytospin the cells onto glass slides, fix, and permeabilize.

- Incubate with a primary antibody against a megakaryocyte marker (e.g., CD61) followed by a fluorescently labeled secondary antibody.

- Counterstain the nuclei with a DNA dye (e.g., Hoechst).

- Visualize the cells using a fluorescence microscope to observe megakaryocyte morphology and maturation.

Western Blot Analysis of Signaling Pathway Activation

This protocol details the procedure for assessing the activation of key signaling pathways in megakaryocytes following stimulation with eltrombopag.

1. Cell Lysis and Protein Quantification:

-

Culture megakaryocytes as described above and stimulate with eltrombopag or rHuTPO for a specified duration (e.g., 20 and 60 minutes for acute stimulation).

-

Lyse the cells in a suitable lysis buffer (e.g., Hepes-glycerol lysis buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a standard protein assay (e.g., BCA assay).

2. SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein from each sample by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene fluoride (PVDF) membrane.

-

Block the membrane with a blocking solution (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the phosphorylated forms of the target signaling proteins (e.g., pSTAT3, pSTAT5, pAKT, pERK1/2) and their total protein counterparts.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) detection system and image the blot.

-

Quantify the band intensities to determine the relative levels of protein phosphorylation.

3D Silk-Based Bone Marrow Tissue Model

This innovative protocol utilizes a three-dimensional silk scaffold to mimic the bone marrow niche for studying megakaryopoiesis and platelet production ex vivo.

1. Scaffold Preparation:

-

Prepare a porous silk fibroin scaffold by mixing an aqueous silk solution with salt particles, followed by drying and leaching out the salt.

-

Sterilize the scaffold before cell seeding.

2. Cell Seeding and Culture:

-

Seed human CD34+ HSCs into the sterilized silk sponges.

-

Culture the seeded scaffolds in differentiation medium containing eltrombopag or rHuTPO for approximately 13 days to allow for megakaryocyte maturation within the 3D environment.

3. Analysis of Ex Vivo Thrombopoiesis:

-

Immunofluorescence of the Scaffold:

- Fix the entire scaffold, permeabilize, and stain for megakaryocyte markers (e.g., CD61) and nuclei as described for immunofluorescence microscopy.

- Image the scaffold using confocal microscopy to visualize the 3D organization and maturation of megakaryocytes within the artificial bone marrow.

-

Proplatelet Formation and Platelet Collection:

- Harvest mature megakaryocytes from the 3D culture and plate them on fibrinogen-coated surfaces to observe proplatelet formation.

- Alternatively, integrate the silk sponge into a bioreactor system with flowing medium to mimic blood flow and collect the released platelets for analysis.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways activated by eltrombopag and a typical experimental workflow for studying its effects.

Eltrombopag Signaling Pathway

Caption: Eltrombopag signaling cascade in hematopoietic progenitor cells.

Experimental Workflow for In Vitro Megakaryocyte Differentiation and Analysis

Caption: Workflow for studying eltrombopag's effect on megakaryopoiesis.

Conclusion

Eltrombopag is a potent oral thrombopoietin receptor agonist that effectively stimulates platelet production by activating key intracellular signaling pathways, including JAK/STAT, PI3K/Akt, and MAPK/ERK. Clinical and preclinical studies have consistently demonstrated its efficacy in increasing platelet counts in various thrombocytopenic conditions. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate the nuanced mechanisms of eltrombopag and to explore its potential in other clinical applications. The continued study of eltrombopag is essential for optimizing its therapeutic use and for the development of novel therapies for hematological disorders.

References

An In-depth Technical Guide to the Binding Affinity of Totrombopag Choline with the Thrombopoietin Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Totrombopag choline, also known by its code designation SB-559448, is a small-molecule, non-peptide thrombopoietin receptor (TPO-R) agonist.[1][2][3] It is being developed for the treatment of thrombocytopenia, a condition characterized by a low platelet count.[2][3] this compound mimics the action of endogenous thrombopoietin (TPO) by binding to and activating the TPO receptor (also known as c-Mpl or CD110), thereby stimulating the proliferation and differentiation of megakaryocytes, the precursor cells to platelets. This guide provides a detailed overview of the binding characteristics of this compound to the TPO-R, its mechanism of action, and the experimental protocols used to evaluate its activity.

While specific quantitative binding affinity data for this compound is not extensively published, its mechanism is analogous to the well-characterized TPO-R agonist, eltrombopag. Therefore, this guide will leverage data on eltrombopag to illustrate the binding principles and experimental methodologies relevant to this class of compounds.

Mechanism of Action and Binding to the Thrombopoietin Receptor

This compound, like eltrombopag, is an orally bioavailable TPO-R agonist that binds to the transmembrane domain of the receptor. This binding site is distinct from that of endogenous TPO, which interacts with the extracellular domain of the TPO-R. Consequently, this compound does not compete with endogenous TPO for binding and can have an additive effect on stimulating platelet production.

Upon binding, this compound induces a conformational change in the TPO-R, leading to its dimerization and the activation of intracellular signaling cascades. The primary signaling pathway activated is the Janus kinase/signal transducer and activator of transcription (JAK-STAT) pathway. This is followed by the activation of the mitogen-activated protein kinase (MAPK) pathway. These signaling events ultimately lead to increased proliferation and differentiation of megakaryocytes and, subsequently, an increase in platelet production.

Quantitative Binding and Functional Activity Data

| Parameter | Agonist | Value | Cell Line/System | Reference |

| EC50 | Avatrombopag | 3.3 nM | - | |

| IC50 | Eltrombopag | 6.4 - 13.5 µg/mL | Human AML cell lines | |

| IC50 | Eltrombopag | 31 µg/mL | MCF-7 (breast adenocarcinoma) | |

| IC50 | Eltrombopag | 154 µg/mL | SMMC-7721 (hepatocellular carcinoma) |

Note: IC50 values here refer to the concentration causing 50% inhibition of cell growth in cancer cell lines, which may be an off-target effect and not directly indicative of TPO-R binding affinity for platelet production. EC50 for Avatrombopag is a measure of potency for TPO receptor activation.

Experimental Protocols

The binding affinity and functional activity of TPO-R agonists like this compound are determined using a variety of in vitro assays. Below are detailed methodologies for key experiments.

Cell-Based Functional Assays

Cell-based assays are crucial for determining the functional consequences of TPO-R activation.

This assay measures the ability of a test compound to stimulate the proliferation of a cell line that is dependent on TPO-R signaling for growth and survival.

Objective: To determine the EC50 of a TPO-R agonist.

Materials:

-

TPO-dependent cell line (e.g., Ba/F3-hTPO-R, UT7/TPO)

-

Cell culture medium (e.g., RPMI-1640) with appropriate supplements (e.g., fetal bovine serum, antibiotics)

-

Test compound (this compound)

-

Positive control (recombinant human TPO, rhTPO)

-

Cell proliferation reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

-

96-well microplates

-

Luminometer

Protocol:

-

Cell Preparation: Culture the TPO-dependent cells according to standard protocols. Prior to the assay, wash the cells to remove any residual growth factors and resuspend in a low-serum medium.

-

Assay Setup: Seed the cells in a 96-well plate at a predetermined density.

-

Compound Addition: Prepare serial dilutions of the test compound and the positive control (rhTPO). Add the diluted compounds to the respective wells. Include wells with cells only (negative control) and medium only (background).

-

Incubation: Incubate the plate at 37°C in a humidified CO2 incubator for a specified period (e.g., 48-72 hours).

-

Signal Detection: Add the cell proliferation reagent to each well according to the manufacturer's instructions. This reagent typically measures ATP levels, which correlate with the number of viable cells.

-

Data Analysis: Measure the luminescence using a luminometer. Plot the luminescence signal against the compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.

This assay is used to confirm that the TPO-R agonist activates the expected downstream signaling pathways.

Objective: To detect the phosphorylation of key signaling proteins (e.g., JAK2, STAT5, ERK) upon TPO-R activation.

Materials:

-

TPO-R expressing cells

-

Test compound (this compound)

-

Positive control (rhTPO)

-

Lysis buffer

-

Protein quantification assay (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Western blotting apparatus

-

Primary antibodies against phosphorylated and total JAK2, STAT5, and ERK

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Treatment: Plate TPO-R expressing cells and starve them of growth factors. Treat the cells with the test compound or rhTPO for various time points.

-

Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

SDS-PAGE and Western Blotting: Separate equal amounts of protein from each sample by SDS-PAGE and transfer them to a PVDF membrane.

-

Immunoblotting: Block the membrane and then incubate with primary antibodies against the phosphorylated forms of the target proteins. Subsequently, incubate with HRP-conjugated secondary antibodies.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Strip the membrane and re-probe with antibodies against the total forms of the proteins to confirm equal loading.

Direct Binding Assays

Direct binding assays are used to measure the direct interaction between the compound and the receptor.

SPR is a label-free technique that allows for the real-time measurement of binding kinetics (association and dissociation rates) and affinity (Kd).

Objective: To determine the Kd, kon, and koff for the interaction between a TPO-R agonist and the TPO receptor.

Materials:

-

SPR instrument (e.g., Biacore)

-

Sensor chip (e.g., CM5 chip)

-

Immobilization reagents (e.g., EDC, NHS)

-

Purified recombinant TPO receptor (extracellular or transmembrane domain)

-

Test compound (this compound)

-

Running buffer

Protocol:

-

Ligand Immobilization: Immobilize the purified TPO receptor onto the sensor chip surface using standard amine coupling chemistry.

-

Analyte Injection: Prepare a series of concentrations of the test compound in running buffer. Inject the different concentrations of the analyte over the immobilized ligand surface.

-

Data Collection: Monitor the change in the SPR signal (response units) over time during the association and dissociation phases.

-

Regeneration: After each cycle, regenerate the sensor surface to remove the bound analyte.

-

Data Analysis: Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to calculate the association rate constant (kon), dissociation rate constant (koff), and the equilibrium dissociation constant (Kd = koff/kon).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways activated by this compound and a typical experimental workflow for its characterization.

Caption: TPO-R signaling pathway activated by this compound.

Caption: Experimental workflow for characterizing TPO-R agonists.

Conclusion

This compound is a promising small-molecule TPO-R agonist that stimulates platelet production through the activation of the TPO receptor and its downstream signaling pathways. While specific binding affinity data for this compound is limited, the well-documented characteristics of the analogous compound, eltrombopag, provide a strong framework for understanding its mechanism of action and for designing experiments to further characterize its properties. The experimental protocols detailed in this guide represent standard methods for evaluating the binding and functional activity of this class of therapeutic agents. Further studies are warranted to fully elucidate the quantitative binding parameters of this compound and its precise interactions with the thrombopoietin receptor.

References

Totrombopag Choline: An In-depth Technical Guide for Hematopoiesis Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Totrombopag Choline, a small-molecule thrombopoietin receptor (TPO-R) agonist, and its application in the field of hematopoiesis research. This document details its mechanism of action, presents quantitative data from relevant studies, and offers detailed experimental protocols for its investigation.

Introduction to this compound

This compound (also known as SB-559448 Choline) is an orally bioavailable, non-peptide thrombopoietin (TPO) receptor agonist.[1] It mimics the action of endogenous TPO, the primary cytokine regulator of megakaryopoiesis and platelet production.[2][3][4] By binding to and activating the TPO receptor, c-Mpl, this compound stimulates the proliferation and differentiation of hematopoietic stem cells (HSCs) and megakaryocyte progenitors, ultimately leading to increased platelet counts.[2] Its utility extends from basic research into the mechanisms of platelet production to preclinical and clinical investigations for treating thrombocytopenia and bone marrow failure syndromes like aplastic anemia.

Mechanism of Action: TPO Receptor Activation and Downstream Signaling

This compound selectively binds to the transmembrane domain of the human TPO receptor (c-Mpl), a site distinct from that of endogenous TPO. This allosteric binding induces a conformational change in the receptor, leading to its dimerization and the activation of intracellular signaling cascades. The primary pathways stimulated are crucial for the survival, proliferation, and maturation of megakaryocytes.

The key signaling pathways activated by this compound include:

-

Janus Kinase/Signal Transducer and Activator of Transcription (JAK-STAT) Pathway : Upon receptor activation, associated JAK2 kinases are autophosphorylated and, in turn, phosphorylate STAT proteins (primarily STAT3 and STAT5). These phosphorylated STATs form dimers, translocate to the nucleus, and act as transcription factors to regulate the expression of genes involved in cell proliferation and differentiation.

-

Mitogen-Activated Protein Kinase (MAPK/ERK) Pathway : Activation of the TPO receptor also triggers the MAPK pathway, particularly the phosphorylation of ERK1 and ERK2. This pathway is known to play a significant role in TPO-induced endomitosis, the process by which megakaryocytes become polyploid.

-

Phosphatidylinositol 3-Kinase (PI3K/AKT) Pathway : The PI3K/AKT pathway is another critical downstream effector of TPO-R activation. This pathway is essential for promoting cell survival, growth, and differentiation of megakaryocytes.

A balanced activation of these pathways by this compound (in a manner similar to endogenous TPO) is thought to be crucial for promoting the full differentiation and maturation of megakaryocytes, leading to efficient platelet production.

Quantitative Data on Hematopoietic Effects

The efficacy of this compound's active moiety, eltrombopag, has been quantified in numerous preclinical and clinical studies. The data highlight its dose-dependent effects on megakaryopoiesis and its clinical utility in treating thrombocytopenic conditions.

Table 1: Efficacy of Eltrombopag in Chronic Immune Thrombocytopenia (ITP)

| Study / Trial | Patient Population | Dosage | Primary Endpoint | Response Rate (Eltrombopag) | Response Rate (Placebo) | Citation(s) |

| Phase II Dose-Finding | Chronic ITP | 50 mg/day | Platelet count >50 x 10⁹/L at Day 43 | 70% | 11% (pooled) | |

| Phase II Dose-Finding | Chronic ITP | 75 mg/day | Platelet count >50 x 10⁹/L at Day 43 | 81% | 11% (pooled) | |

| Phase III (6 weeks) | Chronic ITP | 50 mg/day | Platelet count >50 x 10⁹/L at Day 43 | 59% | 16% | |

| RAISE (6 months) | Chronic ITP | 50-75 mg/day | Odds of achieving platelet count 50-400 x 10⁹/L | ~8x higher than placebo | - |

Table 2: Efficacy of Eltrombopag in Severe Aplastic Anemia (SAA)

| Study Type | Patient Population | Treatment Regimen | Endpoint | Overall Response Rate | Complete Response Rate | Citation(s) |

| Phase II | Refractory SAA | Eltrombopag monotherapy (up to 150 mg/day) | Hematologic response at 3-4 months | 40-50% | N/A | |

| Meta-analysis (5 studies) | SAA | Eltrombopag + Immunosuppressive Therapy (IST) | 6-month response | 3.66x higher than IST alone | 2.20x higher than IST alone | |

| Phase II (First-line) | SAA | Eltrombopag + IST | 6-month response | 94% | 58% |

Note: this compound is the choline salt of eltrombopag. The dosages and clinical data presented are for eltrombopag.

Experimental Protocols

The following protocols provide detailed methodologies for investigating the effects of this compound on hematopoiesis in vitro.

In Vitro Megakaryocyte Differentiation from CD34+ Progenitors

This protocol details the induction of megakaryocyte differentiation from hematopoietic stem and progenitor cells.

1. Isolation of CD34+ Cells:

-

Source: Human umbilical cord blood or bone marrow aspirates.

-

Method: Isolate mononuclear cells (MNCs) using density gradient centrifugation (e.g., Ficoll-Paque).

-

Enrich for CD34+ cells using a positive selection magnetic-activated cell sorting (MACS) kit according to the manufacturer's instructions. Assess purity via flow cytometry.

2. Cell Culture and Differentiation:

-

Basal Medium: Serum-free expansion medium (e.g., StemSpan™ SFEM) supplemented with appropriate cytokines to support early hematopoietic progenitors.

-

Megakaryocyte Differentiation Medium: Basal medium supplemented with thrombopoietin (TPO) or a TPO-R agonist like this compound. A typical concentration range for eltrombopag is 50-2000 ng/mL.

-

Culture Conditions: Seed isolated CD34+ cells at a density of 1-5 x 10⁵ cells/mL. Culture at 37°C, 5% CO₂ in a humidified incubator for 12-14 days. Monitor cell viability and morphology periodically.

3. Flow Cytometry Analysis of Megakaryocyte Markers:

-

Harvesting: On days 7, 10, and 14, harvest a subset of cells.

-

Staining: Resuspend 1-3 x 10⁵ cells in 100 µL of flow cytometry buffer (e.g., PBS with 2% FBS). Add fluorochrome-conjugated antibodies against megakaryocyte surface markers.

-

Early/General Marker: CD41a (Integrin αIIb).

-

Late/Mature Marker: CD42b (GPIbα).

-

-

Incubation: Incubate for 20-30 minutes at 4°C, protected from light.

-

Washing: Wash cells with 1 mL of buffer and centrifuge at 300-400 x g for 5 minutes.

-

Acquisition: Resuspend the cell pellet in 200-300 µL of buffer and analyze on a flow cytometer. Use isotype controls to set appropriate gates.

Western Blot Analysis of Signaling Pathway Activation

This protocol is for detecting the phosphorylation of key signaling proteins following this compound treatment.

1. Cell Stimulation and Lysis:

-

Culture a suitable cell line expressing the TPO receptor (e.g., UT7/TPO) or primary megakaryocytes to a sufficient density.

-

Starve cells of growth factors for 4-6 hours to reduce basal signaling.

-

Stimulate cells with this compound (e.g., 500 ng/mL) for various time points (e.g., 0, 5, 15, 30, 60 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

2. Protein Quantification and Sample Preparation:

-

Determine protein concentration using a standard assay (e.g., BCA assay).

-

Normalize protein concentrations for all samples.

-

Add Laemmli sample buffer and boil samples at 95-100°C for 5-10 minutes.

3. SDS-PAGE and Western Blotting:

-

Separate proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer proteins to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

4. Antibody Incubation and Detection:

-

Incubate the membrane with primary antibodies overnight at 4°C. Use antibodies specific for the phosphorylated forms of target proteins (e.g., anti-phospho-STAT5, anti-phospho-ERK1/2, anti-phospho-AKT) and total protein controls.

-

Wash the membrane three times with TBST.

-

Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Conclusion

This compound is a powerful research tool for dissecting the molecular mechanisms of hematopoiesis, particularly megakaryocyte development and platelet formation. Its specific activation of the TPO receptor and downstream signaling pathways provides a reliable method for studying both normal physiology and the pathophysiology of diseases like aplastic anemia and ITP. The protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this compound in their investigations, contributing to a deeper understanding of hematopoiesis and the development of novel therapeutics.

References

Investigating Off-Target Effects of Totrombopag Choline: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Totrombopag Choline is a small molecule thrombopoietin receptor (TpoR) agonist designed to stimulate megakaryopoiesis and platelet production. Its primary mechanism of action involves the activation of the JAK-STAT signaling pathway. While its on-target effects are well-characterized, a comprehensive understanding of its off-target interactions is crucial for a complete safety and efficacy profile. This technical guide outlines a systematic approach to investigating the potential off-target effects of this compound, providing detailed experimental protocols and data presentation strategies. Due to the limited publicly available information on the specific off-target profile of this compound, this document serves as a roadmap for comprehensive characterization. Insights from the safety profile of structurally similar drugs, such as Eltrombopag, suggest potential areas for investigation, including hepatotoxicity, thromboembolic events, and interactions with drug transporters and metabolic enzymes.

Introduction

This compound is an orally bioavailable thrombopoietin receptor agonist.[1] By binding to the TpoR, it activates intracellular signaling cascades, primarily through JAK2 and STAT5, promoting the differentiation and proliferation of megakaryocytes and subsequently increasing platelet counts.[1] While this on-target activity is the basis for its therapeutic potential in treating thrombocytopenia, the possibility of off-target interactions remains a critical area of investigation in preclinical and clinical development.[2]

Off-target effects, the unintended interactions of a drug with molecular targets other than its primary therapeutic target, can lead to adverse drug reactions and unforeseen toxicities. A thorough investigation of these effects is paramount for ensuring drug safety and optimizing therapeutic outcomes. This guide provides a framework for the systematic evaluation of this compound's off-target profile.

Known On-Target Signaling Pathway

This compound mimics the action of endogenous thrombopoietin by binding to and activating the TpoR. This initiates a downstream signaling cascade that is crucial for megakaryocyte development.

Potential Areas for Off-Target Investigation

Based on the adverse event profile of the structurally related TpoR agonist, Eltrombopag, several areas warrant investigation for potential off-target effects of this compound. These include:

-

Hepatotoxicity: Liver enzyme abnormalities have been reported with Eltrombopag.[3][4]

-

Thromboembolic Events: An increased risk of blood clots has been observed.

-

Drug-Transporter Interactions: Eltrombopag is a substrate and inhibitor of transporters like OATP1B1 and BCRP, which can lead to drug-drug interactions.

-

Metabolic Enzyme Interactions: Metabolism via cytochrome P450 enzymes (e.g., CYP1A2, CYP2C8) and UGTs is a key factor in the disposition of Eltrombopag.

Recommended Experimental Investigations and Protocols

A multi-pronged approach is recommended to thoroughly investigate the off-target profile of this compound.

Kinase Profiling

Given that the on-target pathway involves a kinase (JAK2), it is crucial to assess the selectivity of this compound against a broad panel of kinases to identify potential off-target kinase inhibition.

-

Assay Principle: In vitro radiometric or luminescence-based assays measuring the phosphorylation of a substrate by a panel of purified kinases in the presence and absence of this compound.

-

Materials:

-

Purified recombinant kinases (a comprehensive panel covering the human kinome).

-

Specific peptide or protein substrates for each kinase.

-

[γ-³²P]ATP or a suitable luminescence-based ATP detection reagent.

-

This compound stock solution (in DMSO).

-

Assay buffer (containing MgCl₂, ATP, and other necessary co-factors).

-

96- or 384-well assay plates.

-

Filter plates or beads for radiometric assays.

-

Luminometer or scintillation counter.

-

-